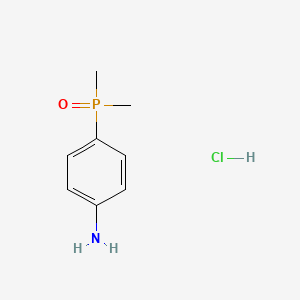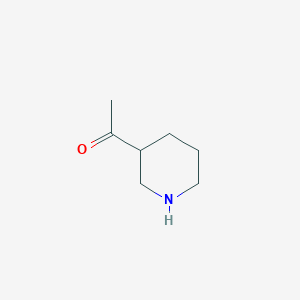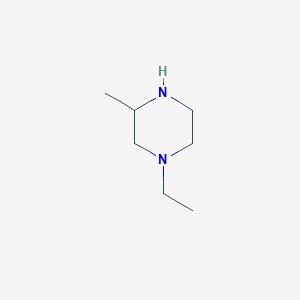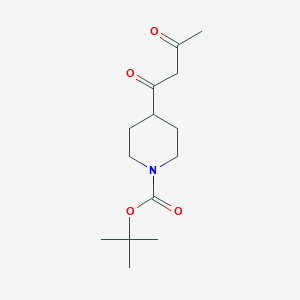
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine, also known as 1MeTIQ, has been found to have high pharmacological potential and a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant due to its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Antidepressant Effects
1MeTIQ has been identified as an endogenous antidepressant . Following systemic administration in rats, it produces an antidepressant-like effect .
Parkinson’s Disease Prevention
1MeTIQ is considered a parkinsonism-preventing substance . It demonstrates neuroprotective activity and has been linked to the prevention of Parkinson’s disease .
Substance Abuse Treatment
Research suggests that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Neurodegenerative Illnesses Treatment
1MeTIQ is implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Dopamine Metabolism
Effects of 1MeTIQ on dopamine metabolism have been studied . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine (1MeTIQ) is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors , playing a significant role in the modulation of dopamine levels and activity within the central nervous system .
Mode of Action
1MeTIQ exhibits its effects by inhibiting the formation of 3,4-dihydroxyphenylacetic acid , a major metabolite of dopamine . It also reduces the production of free radicals, thereby mitigating oxidative stress . Furthermore, 1MeTIQ shifts dopamine catabolism towards COMT-dependent O-methylation , a pathway that metabolizes dopamine into a less active form. This compound also inhibits both MAO-A and B enzymes activity, which are involved in the breakdown of neurotransmitters .
Biochemical Pathways
1MeTIQ affects several biochemical pathways. It modulates the dopamine metabolic pathway by inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting the catabolism towards COMT-dependent O-methylation . This results in an increase in neurotransmitter levels in the brain . Additionally, 1MeTIQ demonstrates significant neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .
Result of Action
The action of 1MeTIQ results in several molecular and cellular effects. It increases neurotransmitter levels in the brain , demonstrating significant neuroprotective activity . It also exhibits antidepressant-like effects, as shown in the forced swim test (FST) in rats . Moreover, 1MeTIQ has been found to have antioxidant properties, scavenging free radicals, and reducing oxidative stress.
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of other biogenic amines, aldehydes, or α-keto acids can affect the synthesis of 1MeTIQ via the Pictet–Spengler reaction . Furthermore, the presence of neurotoxins in the environment can influence the neuroprotective activity of 1MeTIQ .
Propriétés
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPFKPMDMJMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593768 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
CAS RN |
851390-46-0 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)





![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)





